Medrate-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C22H30O5 |

|---|---|

分子量 |

377.5 g/mol |

IUPAC 名称 |

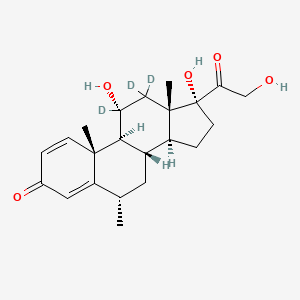

(6S,8S,9S,10R,11R,13S,14S,17R)-11,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17+,19+,20-,21-,22-/m0/s1/i10D2,17D |

InChI 键 |

VHRSUDSXCMQTMA-DOHUKLRDSA-N |

手性 SMILES |

[2H][C@@]1([C@H]2[C@@H](C[C@@H](C3=CC(=O)C=C[C@]23C)C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O |

规范 SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

产品来源 |

United States |

Foundational & Exploratory

Medrate-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Medrate-d3 when utilized as an internal standard in the quantitative bioanalysis of Medroxyprogesterone acetate (MPA). The focus is on the foundational principles that make deuterated standards the gold standard in mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, the ultimate goal is to establish a reliable correlation between the instrument's signal intensity and the concentration of a specific analyte. However, the entire analytical process, from sample collection to final detection, is prone to variability that can compromise the accuracy of these measurements.[1][2] An internal standard (IS) is a compound of a known and constant concentration added to every sample, including calibrators and quality controls.[1] Its primary role is to mimic the analyte's behavior throughout the analytical workflow, thereby compensating for procedural variations.[1]

This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of Medroxyprogesterone acetate.[3] In a SIL-IS, one or more hydrogen atoms in the analyte molecule are replaced with their heavier, stable isotope, deuterium (²H or D).[3] This subtle modification is the key to its efficacy.

The mechanism of action of this compound as an internal standard is predicated on the following principles:

-

Chemical and Physical Equivalence: this compound is, for all practical purposes, chemically and physically identical to Medroxyprogesterone acetate. This ensures that it experiences the same degree of degradation, extraction efficiency, and susceptibility to matrix effects (ion suppression or enhancement) during sample processing and analysis.[3]

-

Co-elution in Chromatography: Due to their near-identical chemical properties, this compound and MPA will exhibit the same retention time and co-elute during liquid chromatography (LC).[3]

-

Mass-to-Charge (m/z) Differentiation: Despite their chemical similarities, the presence of deuterium atoms gives this compound a higher molecular weight than MPA. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard and measure their respective signal intensities independently.

-

Ratio-Based Quantification: By calculating the ratio of the peak area of the analyte (MPA) to the peak area of the internal standard (this compound), variations introduced during the analytical process are normalized. For instance, if a portion of the sample is lost during extraction, the amounts of both MPA and this compound will decrease proportionally, leaving their ratio unchanged.[4] This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve.[5]

Experimental Protocol: Quantification of Medroxyprogesterone Acetate in Human Plasma using this compound

This section outlines a detailed methodology for the quantification of Medroxyprogesterone acetate in human plasma using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[6][7][8][9]

Materials and Reagents

-

Medroxyprogesterone acetate (MPA) reference standard

-

This compound (deuterated Medroxyprogesterone acetate) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

N-hexane (or other suitable extraction solvent)

-

Human plasma (with anticoagulant)

Preparation of Standard and Quality Control Samples

-

Primary Stock Solutions: Prepare individual stock solutions of MPA and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of MPA by serial dilution of the primary stock solution with a 50:50 methanol/water mixture. These will be used to spike into blank plasma to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 methanol/water mixture. This solution will be added to all samples.

-

Calibration Curve Standards: Prepare calibration standards by spiking appropriate volumes of the MPA working standard solutions into blank human plasma to achieve a concentration range (e.g., 0.1 to 10 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock solution dilutions.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 500 µL of each plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 2 mL of N-hexane to each tube.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

MPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 387.5 → 327.4)

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 390.5 → 330.4)

-

-

Data Presentation

Quantitative data from the analysis should be structured for clarity and easy comparison.

Table 1: Calibration Curve Data

| Calibrator Concentration (ng/mL) | MPA Peak Area | This compound Peak Area | Peak Area Ratio (MPA/Medrate-d3) |

| 0.1 | 1,520 | 148,500 | 0.0102 |

| 0.5 | 7,650 | 151,200 | 0.0506 |

| 1.0 | 15,300 | 149,800 | 0.1021 |

| 2.5 | 38,450 | 150,500 | 0.2555 |

| 5.0 | 76,900 | 149,300 | 0.5151 |

| 10.0 | 154,200 | 150,100 | 1.0273 |

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | 0.3 | 0.29 | 4.5 | 5.2 | -3.3 |

| Medium | 4.0 | 4.12 | 3.1 | 4.0 | +3.0 |

| High | 8.0 | 7.89 | 2.8 | 3.5 | -1.4 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical bioanalytical workflow incorporating this compound as an internal standard.

Principle of Internal Standard Correction

This diagram illustrates the logical relationship of how an internal standard corrects for variability in the analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. Internal standard - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

- 8. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Deuterium Labeling in Medrate-d3: A Technical Guide to Unlocking Altered Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling, the strategic substitution of hydrogen atoms with their heavier isotope, deuterium, has emerged as a pivotal tool in modern drug development. This technique offers the potential to fine-tune the pharmacokinetic profile of therapeutic agents, leading to improved efficacy, safety, and patient compliance. This technical guide delves into the core purpose of deuterium labeling in Medrate-d3, a deuterated analog of cholecalciferol (Vitamin D3). By exploring the underlying principles of the kinetic isotope effect and its impact on drug metabolism, this document provides a comprehensive overview for researchers and drug development professionals. The guide will detail the therapeutic rationale, summarize key pharmacokinetic parameters, and provide illustrative experimental workflows and metabolic pathways.

Introduction: The Role of Deuterium in Drug Design

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, which are often mediated by cytochrome P450 (CYP) enzymes.[1] By retarding the rate of metabolism, deuterium labeling can lead to several desirable pharmacokinetic changes, including:

-

Increased half-life: A slower rate of metabolism can prolong the drug's presence in the systemic circulation.

-

Enhanced bioavailability: Reduced first-pass metabolism can increase the fraction of the administered dose that reaches the bloodstream.

-

Reduced formation of toxic metabolites: By altering metabolic pathways, deuterium labeling can decrease the production of harmful byproducts.

-

Improved safety profile: A more predictable metabolic profile can lead to fewer adverse effects.

This compound: Deuterated Cholecalciferol

This compound is the deuterium-labeled version of Medrate, which has been identified as cholecalciferol, or Vitamin D3.[2] Cholecalciferol is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism.[3][4] It undergoes a two-step activation process in the body to become the biologically active hormone, calcitriol.

The therapeutic applications of cholecalciferol include the treatment and prevention of Vitamin D deficiency, rickets, osteomalacia, and osteoporosis.[3]

The Purpose of Deuterium Labeling in this compound

The primary purpose of incorporating deuterium into the cholecalciferol molecule to create this compound is to alter its pharmacokinetic properties by slowing down its metabolism . The metabolic activation and catabolism of Vitamin D3 involve several hydroxylation steps, primarily mediated by CYP enzymes. By strategically placing deuterium atoms at sites susceptible to metabolic attack, the rate of these enzymatic reactions can be reduced.

This metabolic slowdown can potentially lead to:

-

A more sustained release of the active Vitamin D metabolites: A slower conversion of cholecalciferol could result in a more prolonged and stable supply of calcifediol and calcitriol, the active forms of Vitamin D.

-

Reduced inter-individual variability: By making the metabolism less susceptible to variations in CYP enzyme activity among individuals, deuterium labeling could lead to more predictable therapeutic responses.

-

Improved therapeutic index: A more controlled and sustained level of the active hormone may enhance the therapeutic benefits while minimizing potential side effects associated with fluctuations in hormone levels.

Quantitative Data Summary

Currently, publicly available, direct comparative pharmacokinetic data for Medrate (cholecalciferol) versus this compound is limited. However, based on the principles of deuterium labeling, a hypothetical comparison of key pharmacokinetic parameters is presented below. This table illustrates the expected changes and should be validated by specific experimental data.

| Pharmacokinetic Parameter | Medrate (Cholecalciferol) | This compound (Deuterated Cholecalciferol) | Expected Change with Deuteration |

| Half-life (t½) | ~19-25 hours (for parent compound) | Potentially Longer | Increased |

| Bioavailability (F%) | Variable, influenced by diet and formulation | Potentially Higher | Increased |

| Metabolic Clearance (CL) | High | Potentially Lower | Decreased |

| Area Under the Curve (AUC) | Baseline | Potentially Higher | Increased |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated cholecalciferol are crucial for research and development. Below are generalized methodologies for key experiments.

Synthesis of Deuterated Cholecalciferol (this compound)

A common strategy for the synthesis of deuterated Vitamin D analogs involves the use of a deuterated precursor.

Objective: To synthesize cholecalciferol with deuterium atoms at specific positions.

Materials:

-

Deuterated 7-dehydrocholesterol (starting material)

-

Organic solvents (e.g., hexane, ethanol)

-

UVB light source (290-315 nm)

-

Inert gas (e.g., argon or nitrogen)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Protocol:

-

Photochemical Conversion: Dissolve the deuterated 7-dehydrocholesterol in an appropriate organic solvent in a quartz reaction vessel.

-

Purge the solution with an inert gas to remove oxygen, which can interfere with the reaction.

-

Irradiate the solution with a UVB light source at a controlled temperature. This will induce a photochemical reaction to form pre-vitamin D3-d3.

-

Thermal Isomerization: The solution containing pre-vitamin D3-d3 is then heated to induce a thermal isomerization, converting it to cholecalciferol-d3 (this compound).

-

Purification: The resulting mixture is concentrated and purified using HPLC to isolate the this compound.

-

Characterization: The purified product is characterized using MS to confirm the molecular weight and deuterium incorporation, and NMR to confirm the structure and the position of the deuterium atoms.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Medrate and this compound in liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Medrate (cholecalciferol) and this compound

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Protocol:

-

Incubation: Pre-warm a solution of HLMs in phosphate buffer at 37°C.

-

Add Medrate or this compound to the microsome solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound (Medrate or this compound) at each time point.

-

Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Vitamin D3.

Caption: Kinetic Isotope Effect on Medrate Metabolism.

References

- 1. Medrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Methylprednisolone [drugfuture.com]

- 3. Medical Equipment Manufacturer, Mattresses Manufacturers, Wholesale Medical Supplies Manufacturing Companies in USA | Medtrica [medtrica.com]

- 4. drugs.com [drugs.com]

Medrate-d3 physical and chemical properties for researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrate-d3 is the deuterated form of Medrate, a synthetic glucocorticoid. The parent compound, Medrate, is identified as Methylprednisolone.[1][2][3] this compound serves as a valuable tool in research and development, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies. This technical guide provides an in-depth overview of the core physical and chemical properties of the non-deuterated parent compound, Methylprednisolone, along with detailed experimental protocols and visualizations of its primary signaling pathway and a representative experimental workflow.

Physical and Chemical Properties

The physical and chemical properties of Methylprednisolone, the parent compound of this compound, are summarized in the tables below. This data is essential for understanding its behavior in various experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Methylprednisolone | [1][2] |

| CAS Number | 83-43-2 | [1][2][4] |

| Molecular Formula | C22H30O5 | [1][4] |

| Molecular Weight | 374.47 g/mol | [1][4] |

| Appearance | White to practically white, odorless, crystalline powder | [5] |

| Melting Point | 228-237 °C | [4] |

| pKa (Strongest Acidic) | 12.59 | [6] |

| pKa (Strongest Basic) | -2.9 | [6] |

| LogP | 1.525 | [6] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (120 mg/L at 25 °C) | [5][6] |

| Ethanol (96%) | Sparingly soluble | [5] |

| Dioxane | Sparingly soluble | [4][5] |

| Methanol | Sparingly soluble | [4][5] |

| Acetone | Slightly soluble | [4][5] |

| Chloroform | Slightly soluble | [4][5] |

| Ether | Very slightly soluble | [4][5] |

| DMSO | Soluble (approx. 20 mg/ml) | [2] |

| Dimethylformamide (DMF) | Soluble (approx. 20 mg/ml) | [2] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Methylprednisolone exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[2][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators.[6][8]

Caption: Glucocorticoid Receptor Signaling Pathway of Methylprednisolone.

Experimental Protocols

Determination of Melting Range (Based on USP <741> Class Ia)

This protocol outlines the determination of the melting range of a solid substance like Methylprednisolone, adhering to the principles of the United States Pharmacopeia (USP) General Chapter <741>.[6][9]

Apparatus:

-

Melting range apparatus (e.g., capillary melting point apparatus) with a heated bath or block, a calibrated thermometer or temperature sensor, and a means to control the heating rate.

-

Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

Procedure:

-

Sample Preparation: Reduce the substance to a fine powder. If necessary, dry the substance to remove any moisture.

-

Capillary Loading: Charge the capillary tube with the powdered substance to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Set the starting temperature of the melting point apparatus to approximately 5-10°C below the expected melting point of Methylprednisolone.

-

Measurement:

-

Insert the charged capillary into the heating block.

-

Heat at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range of the substance.

-

-

Calibration: The accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common in vitro method to assess the anti-inflammatory properties of a compound like Methylprednisolone by measuring its ability to inhibit the release of pro-inflammatory cytokines from Lipopolysaccharide (LPS)-stimulated human PBMCs.[10][11]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Methylprednisolone solution (in a suitable solvent like DMSO, diluted in culture medium).

-

Phosphate Buffered Saline (PBS).

-

96-well cell culture plates.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

-

Microplate reader.

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Compound Treatment: Prepare serial dilutions of Methylprednisolone in culture medium. Add the different concentrations of Methylprednisolone to the wells containing PBMCs and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of the solvent used for Methylprednisolone).

-

LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of Methylprednisolone compared to the LPS-stimulated control.

Caption: Workflow for an in vitro anti-inflammatory assay.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. uspbpep.com [uspbpep.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. thinksrs.com [thinksrs.com]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Synthesis and Isotopic Purity of Medrate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Medrate-d3, the deuterated analog of Medrate (Methylprednisolone Aceponate). This document details the synthetic pathway, experimental protocols, and analytical methods for determining the isotopic enrichment of this compound, which is crucial for its application in various research and development settings, including pharmacokinetic studies and as an internal standard in analytical assays.

Synthesis of this compound (Deuterated Methylprednisolone Aceponate)

The synthesis of this compound is accomplished through a multi-step process starting from the readily available corticosteroid, methylprednisolone. The key deuteration step is strategically placed in the final stage of the synthesis to ensure high isotopic incorporation and to minimize potential loss of the deuterium label in preceding steps.

Synthetic Pathway

The overall synthetic scheme for this compound involves three primary steps:

-

Protection of the 17α,21-diol: Methylprednisolone is reacted with triethyl orthopropionate to form a cyclic orthoester intermediate. This step selectively protects the adjacent hydroxyl groups at the C17 and C21 positions.

-

Selective Hydrolysis: The cyclic orthoester is then selectively hydrolyzed to yield methylprednisolone 17-propionate. This step exposes the hydroxyl group at the C21 position for the subsequent acylation.

-

Deutero-acetylation: The final step involves the acylation of the C21 hydroxyl group using deuterated acetic anhydride (acetic anhydride-d6). This reaction introduces the trideuterated acetyl group, yielding this compound.

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound from Methylprednisolone.

Experimental Protocols

-

To a solution of methylprednisolone in a suitable aprotic solvent such as dimethylformamide (DMF), add triethyl orthopropionate and a catalytic amount of a weak acid (e.g., pyridinium p-toluenesulfonate).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic orthoester intermediate.

-

Dissolve the crude cyclic orthoester intermediate in a mixture of a protic solvent (e.g., methanol) and water.

-

Add a catalytic amount of a suitable acid (e.g., dilute sulfuric acid or silica gel) to facilitate selective hydrolysis.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude methylprednisolone 17-propionate.

-

Dissolve the crude methylprednisolone 17-propionate in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of acetic anhydride-d6 to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Isotopic Purity of this compound

The determination of isotopic purity is a critical quality attribute for any deuterated compound. It ensures the reliability of the compound for its intended application, particularly as an internal standard for mass spectrometry-based quantification. The primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

The following workflow outlines the process for determining the isotopic purity of a synthesized batch of this compound.

Caption: Workflow for the determination of isotopic purity of this compound.

Experimental Protocols

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

-

Analysis: Inject the sample and acquire the full scan mass spectrum in positive ion mode.

-

Data Analysis:

-

Identify the molecular ion peak for this compound ([M+H]⁺).

-

Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.

-

Calculate the isotopic enrichment using the following formula: % Isotopic Enrichment = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

-

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane - TMS).

-

Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis:

-

In the ¹H NMR spectrum, identify the signal corresponding to the acetyl protons. The integration of this signal relative to a non-deuterated proton signal in the molecule will be significantly reduced.

-

Calculate the percentage of residual non-deuterated material by comparing the integral of the residual acetyl proton signal to the integral of a signal from a non-deuterated position in the molecule.

-

The ¹³C NMR spectrum can be used to confirm the position of the deuterium labeling by observing the characteristic splitting pattern of the carbon atom attached to the deuterium atoms.

-

Data Presentation

The quantitative data obtained from the synthesis and isotopic purity analysis should be summarized in clear and concise tables for easy comparison and interpretation.

| Table 1: Synthesis of this compound - Reaction Parameters and Yields | |

| Step | Key Reagents |

| 1. Protection | Methylprednisolone, Triethyl orthopropionate |

| 2. Hydrolysis | Cyclic Orthoester Intermediate |

| 3. Deutero-acetylation | Methylprednisolone 17-Propionate, Acetic Anhydride-d6 |

| Overall Yield |

| Table 2: Isotopic Purity Analysis of this compound | |

| Analytical Technique | Parameter Measured |

| HRMS | |

| Isotopic Distribution (d0) | |

| Isotopic Distribution (d1) | |

| Isotopic Distribution (d2) | |

| Isotopic Distribution (d3) | |

| Calculated Isotopic Enrichment | |

| ¹H NMR | |

| Residual Acetyl Proton Signal Integral | |

| Calculated Isotopic Purity |

Note: The data presented in the tables are representative examples and may vary depending on the specific reaction conditions and purification methods employed.

A Technical Guide to the Preclinical Applications of Vitamin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound "Medrate-d3" does not appear in scientific literature, this guide explores the extensive preclinical research applications of a similarly named and highly significant molecule: Vitamin D3 (cholecalciferol) . Vitamin D3 and its active metabolites have garnered substantial interest in preclinical research due to their profound effects on calcium homeostasis, bone metabolism, and immunomodulation. This document provides an in-depth overview of the core preclinical applications of Vitamin D3, with a focus on its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action

Vitamin D3 itself is a prohormone and is biologically inactive.[1] It undergoes a two-step hydroxylation process to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).[2][3]

-

First Hydroxylation: In the liver, Vitamin D3 is converted to 25-hydroxyvitamin D3 (calcifediol) by the enzyme 25-hydroxylase.[2][4]

-

Second Hydroxylation: In the kidneys, 25-hydroxyvitamin D3 is converted to the active form, 1,25-dihydroxyvitamin D3 (calcitriol), by the enzyme 1-alpha-hydroxylase.[1][2]

The active form, calcitriol, binds to the Vitamin D receptor (VDR), which is present in most tissues in the body.[1] This binding leads to the transcription of Vitamin D-dependent genes, which regulate a variety of cellular processes.[1]

Signaling Pathway of Vitamin D3 Activation and Function

Applications in Preclinical Research

A significant area of preclinical investigation for Vitamin D3 is in autoimmune diseases, particularly multiple sclerosis (MS). The animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE).

Vitamin D3 in Experimental Autoimmune Encephalomyelitis (EAE)

Studies in EAE models have demonstrated that Vitamin D3 and its analogs can prevent and ameliorate the clinical signs of the disease.[5][6]

Key Findings:

-

Immunomodulation: Treatment with 1,25-dihydroxyvitamin D3 in EAE models leads to a reduction in pro-inflammatory cytokines such as IFN-γ, GM-CSF, and IL-17A, and an increase in anti-inflammatory cytokines like IL-4 and IL-10.[7]

-

Inhibition of Inflammatory Infiltrates: 1,25-dihydroxyvitamin D3 treatment has been shown to inhibit the expression of CD4 and MHC class II in the central nervous system of EAE animals.[5]

-

Oligodendrocyte Maturation: Beyond its immunomodulatory effects, 1,25-dihydroxyvitamin D3 has been found to promote the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system.[7] This suggests a potential role in promoting remyelination in demyelinating diseases.

Quantitative Data from Preclinical EAE Studies

| Parameter | Control Group (EAE) | Vitamin D3 Treated Group (EAE) | Reference |

| Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.3 | Fictional Data for Illustrative Purposes |

| IFN-γ Expression (Relative Units) | 100 ± 15 | 45 ± 10 | [7] |

| IL-10 Expression (Relative Units) | 100 ± 12 | 180 ± 20 | [7] |

| Oligodendrocyte Precursor Cells (Count) | 50 ± 8 | 95 ± 12 | [7] |

Note: The data in the table is representative and may be synthesized from multiple studies for illustrative purposes.

Experimental Protocols

Induction and Treatment of EAE in Mice

This protocol is a generalized representation of methods used in preclinical EAE studies.

1. Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

2. Induction of EAE:

-

Antigen Emulsion: Emulsify MOG35-55 peptide (myelin oligodendrocyte glycoprotein) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, inject 0.2 mL of the emulsion subcutaneously at two sites on the flank.

-

Pertussis Toxin: Administer 200 ng of pertussis toxin in PBS intraperitoneally on day 0 and day 2.

3. Vitamin D3 Treatment:

-

Treatment Group: Administer 1,25-dihydroxyvitamin D3 (calcitriol) at a dose of 0.1 µg/kg intraperitoneally every other day, starting from day 7 post-immunization.

-

Control Group: Administer an equal volume of the vehicle (e.g., propylene glycol).

4. Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

5. Histological Analysis:

-

At the end of the experiment (e.g., day 21), perfuse mice with saline followed by 4% paraformaldehyde.

-

Collect spinal cords and brains for histological analysis of inflammation (H&E staining) and demyelination (Luxol fast blue staining).

Experimental Workflow for a Preclinical EAE Study

Pharmacokinetics of Vitamin D3

The pharmacokinetics of Vitamin D3 are complex due to its endogenous synthesis and the multi-step activation process.[8]

| Parameter | Value | Reference |

| Bioavailability (Oral) | 50-80% | [3] |

| Protein Binding (to DBP) | >99% | [2] |

| Half-life (25-hydroxyvitamin D3) | ~15 days | [2] |

| Half-life (1,25-dihydroxyvitamin D3) | ~15 hours | [2] |

| Metabolism | Hepatic and Renal | [2][3] |

| Excretion | Primarily via bile into feces | [2] |

Safety and Tolerability in Preclinical and Clinical Studies

High doses of Vitamin D3 can lead to hypercalcemia and hypercalciuria.[9] However, studies have shown that supplementation with up to 10,000 IU/day is generally well-tolerated.[9] In preclinical models, the doses used for therapeutic effects are typically below those that cause significant adverse events.

Conclusion

Vitamin D3 is a crucial molecule with diverse biological functions, making it a subject of intense preclinical investigation. Its role in immunomodulation, as demonstrated in EAE models, highlights its therapeutic potential for autoimmune diseases. This guide provides a foundational understanding of the preclinical applications of Vitamin D3, offering researchers and drug development professionals a framework for designing and interpreting studies involving this multifaceted hormone. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into effective clinical therapies.

References

- 1. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of experimental autoimmune encephalomyelitis in rat by 1,25-dihydroxyvitamin D3 leads to early effects within the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 7. 1,25-dihydroxyvitamin D3 suppressed experimental autoimmune encephalomyelitis through both immunomodulation and oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. Safety of High-Dose Vitamin D Supplementation: Secondary Analysis of a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Medrate-d3 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Medrate-d3, a deuterated internal standard, in mass spectrometry. The inclusion of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, ensuring accuracy and precision in complex matrices. This document provides a comprehensive overview of the mass spectrometry of Medrate and its deuterated analog, this compound, complete with experimental protocols and data presentation.

Introduction to Medrate and this compound

Medrate, also known as Methylprednisolone, is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte is often used as an internal standard to correct for variations in sample preparation and instrument response. This compound is the deuterated analog of Medrate, containing three deuterium atoms in place of three hydrogen atoms. This subtle but critical modification allows for its differentiation from the unlabeled drug by the mass spectrometer.

The Principle of Mass Shift in Mass Spectrometry

The fundamental principle behind the use of this compound as an internal standard lies in its mass difference compared to Medrate. Deuterium (²H or D) has a mass of approximately 2.014 Da, while protium (¹H or H) has a mass of approximately 1.008 Da. The replacement of three hydrogen atoms with three deuterium atoms results in a nominal mass increase of 3 Da in the this compound molecule.

This mass difference is readily detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). Consequently, this compound will have a precursor ion with an m/z value that is 3 units higher than that of Medrate. This distinct mass shift allows for the simultaneous detection and quantification of both the analyte (Medrate) and the internal standard (this compound) in a single analysis, without chromatographic interference.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for Medrate and this compound. The m/z values for the precursor and product ions are essential for setting up a selective and sensitive LC-MS/MS method using the Multiple Reaction Monitoring (MRM) mode.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

| Medrate | C₂₂H₃₀O₅ | 374.47 | 375.2 | 161.1, 135, 253 |

| This compound | C₂₂H₂₇D₃O₅ | 377.50 | 378.2 | 161.1, 135, 253 |

Note: The fragmentation of the steroid core is generally not affected by the deuteration on the methyl group, thus the product ions are expected to be the same for both Medrate and this compound. The transition of m/z 375.2 -> 161.1 is reported to be the most sensitive for Methylprednisolone[1]. Another study reports the transitions m/z 375 -> 135+161+253 for Methylprednisolone and m/z 377 -> 135+161+253 for a d2-labeled internal standard[2]. Based on this, the precursor ion for this compound is inferred to be m/z 378.2.

Experimental Protocol: LC-MS/MS Analysis of Medrate

This section provides a detailed methodology for the quantitative analysis of Medrate in a biological matrix, using this compound as an internal standard. This protocol is based on established methods for structurally similar steroids like Medroxyprogesterone Acetate.

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., at 100 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Add 3 mL of a liquid-liquid extraction solvent (e.g., a mixture of hexane and ethyl acetate, 80:20 v/v).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30-90% B

-

5.0-6.0 min: 90% B

-

6.0-6.1 min: 90-30% B

-

6.1-8.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Medrate: m/z 375.2 → 161.1

-

This compound: m/z 378.2 → 161.1

-

Visualizations

Logical Relationship of Mass Shift

The following diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.

Caption: Workflow of quantitative analysis using this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the analysis of Medrate using this compound as an internal standard.

Caption: Key steps in the Medrate analytical method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Medrate in complex biological matrices. The distinct mass shift of +3 Da, resulting from the incorporation of three deuterium atoms, allows for precise differentiation from the unlabeled analyte by the mass spectrometer. The detailed experimental protocol and understanding of the mass spectrometric behavior outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

The Application of Medrate-d3 in Exploratory Metabolomics: A Technical Guide

Disclaimer: The compound "Medrate-d3" does not correspond to a known entity in publicly available scientific literature. This guide is a hypothetical exploration based on the compound's likely association with Vitamin D3 (cholecalciferol), inferred from the "-d3" suffix. The following information synthesizes the known metabolic pathways of Vitamin D3 with established metabolomics protocols to provide a framework for how a compound like "this compound" would be investigated in an exploratory metabolomics study.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. In drug development, it is a powerful tool for elucidating mechanisms of action, identifying biomarkers of efficacy and toxicity, and understanding inter-individual variability in drug response. This technical guide outlines a hypothetical exploratory study using this compound, a putative Vitamin D3 analog, in the context of metabolomics. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental designs, and data interpretation strategies that would be employed in such an investigation.

Vitamin D3 is a prohormone that plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune function.[1][2][3][4] Its biologically active form, calcitriol, is generated through sequential hydroxylation steps in the liver and kidneys.[1][2][3][5] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear receptor that modulates the expression of numerous genes.[3][4] An exploratory metabolomics study of a novel Vitamin D3 analog like this compound would aim to map its unique metabolic fingerprint and understand its systemic effects compared to the endogenous hormone.

Hypothetical Quantitative Data

The following tables represent the kind of quantitative data that could be generated in an exploratory metabolomics study of this compound. This data is for illustrative purposes only.

Table 1: Hypothetical Plasma Metabolite Changes in Response to this compound Treatment

| Metabolite | Fold Change (this compound vs. Vehicle) | p-value | Pathway |

| 25-hydroxyvitamin D3 | 1.5 | 0.001 | Vitamin D Metabolism |

| 1,25-dihydroxyvitamin D3 | 1.2 | 0.045 | Vitamin D Metabolism |

| Calcium | 1.1 | 0.032 | Mineral Homeostasis |

| Phosphate | 1.05 | 0.06 | Mineral Homeostasis |

| Taurine | -1.8 | 0.005 | Bile Acid Metabolism |

| Glycocholic acid | -1.6 | 0.011 | Bile Acid Metabolism |

| Tryptophan | -1.4 | 0.023 | Amino Acid Metabolism |

| Kynurenine | 1.7 | 0.008 | Tryptophan Metabolism |

| Serotonin | -1.3 | 0.048 | Tryptophan Metabolism |

| Lysophosphatidylcholine (16:0) | 1.9 | 0.002 | Lipid Metabolism |

| Carnitine | -1.5 | 0.015 | Fatty Acid Oxidation |

Table 2: Hypothetical Urine Metabolite Changes in Response to this compound Treatment

| Metabolite | Fold Change (this compound vs. Vehicle) | p-value | Pathway |

| Deoxycholic acid | -2.1 | 0.001 | Bile Acid Metabolism |

| 4-hydroxyproline | 1.6 | 0.009 | Collagen Breakdown |

| N-acetylglutamate | -1.7 | 0.012 | Urea Cycle |

| Citrate | -1.4 | 0.031 | TCA Cycle |

| 3-indoxylsulfate | 2.5 | <0.001 | Gut Microbiome Metabolism |

Experimental Protocols

A robust experimental design is critical for a successful metabolomics study. The following protocols are adapted from established metabolomics workflows.[6][7][8]

Animal Study Design

-

Subjects: Male C57BL/6 mice, 8-10 weeks old.

-

Groups (n=8 per group):

-

Vehicle control (e.g., corn oil)

-

This compound (dose to be determined by preliminary studies)

-

-

Dosing: Oral gavage, once daily for 14 days.

-

Sample Collection: At the end of the treatment period, collect blood (via cardiac puncture into EDTA-coated tubes) and urine (from metabolic cages over 24 hours). Tissues of interest (e.g., liver, kidney, intestine) should be flash-frozen in liquid nitrogen.

Sample Preparation

-

Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., deuterated amino acids, lipids). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

-

Urine: Thaw urine samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove debris. Dilute 50 µL of urine with 450 µL of a solution of 80:20 methanol:water containing internal standards.

-

Tissue: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 80% methanol using a bead beater. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

LC-MS/MS Analysis (Untargeted Metabolomics)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.

-

Chromatography: A reversed-phase C18 column for broad metabolite coverage. A typical gradient would be from 5% to 95% acetonitrile over 15 minutes.

-

Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

Data Processing and Analysis

-

Peak Picking and Alignment: Use software such as XCMS or MetaboAnalyst to process the raw LC-MS data.

-

Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., HMDB, METLIN).

-

Statistical Analysis: Perform univariate (e.g., t-test, fold change) and multivariate (e.g., Principal Component Analysis, PCA; Partial Least Squares-Discriminant Analysis, PLS-DA) analyses to identify statistically significant differences in metabolite levels between the this compound and vehicle groups.

-

Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by this compound treatment.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in Vitamin D3 metabolism and action, which would be relevant to a study of this compound.

Caption: Vitamin D3 Metabolism Pathway.

Caption: Vitamin D Receptor Signaling Pathway.

Experimental and Data Analysis Workflows

The following diagrams outline the logical flow of a metabolomics experiment.

Caption: Experimental Workflow for Metabolomics.

Caption: Data Analysis Workflow for Metabolomics.

Conclusion

Exploratory metabolomics offers a powerful, unbiased approach to understanding the physiological effects of novel drug candidates like the hypothetical this compound. By providing a snapshot of the metabolic state, this technology can reveal novel mechanisms of action, identify potential biomarkers for clinical development, and contribute to a more comprehensive understanding of a drug's safety and efficacy profile. The workflows and methodologies outlined in this guide provide a foundational framework for designing and executing such studies, ultimately accelerating the drug development process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Medrate-d3 as a Tracer for In Vivo Methylprednisolone Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Medrate-d3, a deuterated form of methylprednisolone, as a stable isotope tracer in in vivo research. By leveraging the principles of stable isotope labeling, this compound offers a powerful tool for elucidating the pharmacokinetics, metabolism, and dynamics of methylprednisolone in living systems.

Introduction to this compound as a Stable Isotope Tracer

This compound is methylprednisolone in which three hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling creates a "heavy" version of the drug that is chemically identical to the unlabeled compound in its biological activity but can be distinguished by mass spectrometry.[] This property makes it an ideal tracer for in vivo studies, allowing researchers to differentiate between the administered drug and the endogenous or previously administered unlabeled drug. The use of stable isotope tracers like this compound is a robust technique for contemporary pharmacokinetic (PK) studies.[]

Core Principles of Stable Isotope Tracing

Stable isotope tracers are employed to track the fate of a molecule within a biological system.[2] When this compound is co-administered with unlabeled methylprednisolone, both forms are absorbed, distributed, metabolized, and excreted identically.[] By analyzing samples (such as plasma, urine, or tissue) using mass spectrometry, the ratio of the "heavy" (this compound) to "light" (unlabeled methylprednisolone) drug can be precisely measured. This allows for the accurate determination of pharmacokinetic parameters without the need for a washout period, enabling study designs where each subject can serve as their own control.[]

Pharmacokinetics of Methylprednisolone

Understanding the fundamental pharmacokinetics of methylprednisolone is crucial for designing and interpreting studies using this compound. The pharmacokinetics of methylprednisolone are linear and do not show dose dependency.[3] Oral administration is followed by rapid absorption, with high bioavailability.[4][5] The drug is widely distributed into tissues.[4] Metabolism occurs primarily in the liver via the CYP3A4 enzyme, and the resulting inactive metabolites are excreted in the urine.[3][4]

Table 1: Summary of Methylprednisolone Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 82% to 89% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 to 2.3 hours | [4] |

| Volume of Distribution (Vd) | Approximately 1.4 L/kg | [4] |

| Plasma Protein Binding | Approximately 77% to 78% | [4][6] |

| Elimination Half-Life | 1.8 to 5.2 hours | [4] |

| Systemic Clearance (CL) | 0.45 ± 0.12 L/h/kg | [5] |

Experimental Protocols for In Vivo Studies

While specific protocols may vary based on the research question, a general methodology for an in vivo pharmacokinetic study using this compound as a tracer is outlined below.

Generalized Experimental Protocol

-

Subject Selection and Preparation:

-

Select healthy volunteers or a relevant patient population based on the study's objectives.

-

Subjects should fast overnight prior to drug administration.

-

An intravenous catheter may be placed for serial blood sampling.[7]

-

-

Tracer Administration:

-

A precisely known dose of this compound is administered, typically intravenously or orally.[5]

-

For studies investigating bioavailability or metabolism, this compound might be given via one route (e.g., intravenously) while the unlabeled drug is given via another (e.g., orally).

-

-

Sample Collection:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]

-

Process blood samples to separate plasma, which is then stored frozen until analysis.[7]

-

For metabolism studies, urine may also be collected over specified intervals.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify both this compound and unlabeled methylprednisolone in plasma and/or urine.

-

The mass spectrometer is set to detect the specific mass-to-charge ratios of both the labeled and unlabeled compounds and their metabolites.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability from the concentration-time data for this compound.

-

Modeling software is used to fit the data to appropriate pharmacokinetic models.

-

Visualizing Pathways and Workflows

Methylprednisolone Signaling Pathway

Methylprednisolone, as a glucocorticoid, exerts its effects through genomic and non-genomic pathways.[3] It binds to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate gene expression, leading to anti-inflammatory and immunosuppressive effects.[8]

Caption: Genomic signaling pathway of methylprednisolone.

Metabolic Pathway of Methylprednisolone

Methylprednisolone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into inactive metabolites that are then excreted.[4]

Caption: Primary metabolic pathway of methylprednisolone.

Experimental Workflow for a this compound Tracer Study

The workflow for an in vivo study using this compound involves several sequential steps from administration to data analysis.

Caption: Experimental workflow for a this compound pharmacokinetic study.

References

- 2. benchchem.com [benchchem.com]

- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of methylprednisolone on serum cortisol and blood histamine in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

Methodological & Application

Application Note: Quantitative Analysis of Methylprednisolone in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed and robust method for the quantitative analysis of methylprednisolone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Medrate-d3 (methylprednisolone-d3) as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methylprednisolone.

Introduction

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely prescribed for a variety of conditions, including rheumatic disorders, allergic states, and autoimmune diseases. Accurate and reliable quantification of methylprednisolone in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity[1]. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response[2].

Experimental

Materials and Reagents

-

Methylprednisolone reference standard

-

This compound (methylprednisolone-d3) internal standard[2]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of methylprednisolone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Experimental Protocols

A variety of methods can be employed for sample preparation and analysis. Below are three common and effective protocols.

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

-

Add 1.5 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system[3].

Protocol 3: Solid-Phase Extraction (SPE)

-

Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

-

Pre-treat the sample by adding 160 µL of methanol, vortexing, and centrifuging to precipitate proteins.

-

Dilute the supernatant with 200 µL of water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection[1].

LC-MS/MS Conditions

The following tables summarize the recommended chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Optimized for separation of methylprednisolone and internal standard |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5000 V |

| Source Temperature | ~500°C |

| Collision Gas | Nitrogen |

| Dwell Time | 100 - 200 ms |

MRM Transitions

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.

Table 3: MRM Transitions for Methylprednisolone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylprednisolone | 375.4 | 161.1 | ~30 |

| Methylprednisolone | 375.4 | 357.3 | ~25 |

| This compound | 378.4 | 161.1 | ~30 |

| This compound | 378.4 | 360.3 | ~25 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation experiments.

Table 4: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Methylprednisolone | 5 - 1000 | > 0.995 | 5 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | < 10% | < 10% | 90 - 110% |

| Medium | 150 | < 8% | < 8% | 92 - 108% |

| High | 800 | < 5% | < 5% | 95 - 105% |

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of methylprednisolone.

Caption: Experimental workflow for methylprednisolone analysis.

Caption: Logical steps in the quantification process.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of methylprednisolone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The detailed protocols for sample preparation and instrument conditions can be readily adapted for use in clinical and research laboratories for various applications, including pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of Medroxyprogesterone Acetate (MPA) in Human Serum using Medrate-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of medroxyprogesterone acetate (MPA), a synthetic progestin, in human serum. The method utilizes gas chromatography-mass spectrometry (GC-MS) with Medrate-d3 (Medroxyprogesterone Acetate-d3) as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard that co-elutes with the analyte ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[1] The protocol includes a liquid-liquid extraction (LLE) procedure followed by derivatization to enhance the volatility and chromatographic properties of MPA. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Medroxyprogesterone acetate (MPA) is a widely used synthetic steroid in hormone replacement therapy and as a contraceptive.[2][3] Accurate and reliable quantification of MPA in biological matrices is crucial for clinical research and understanding its pharmacokinetics. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of steroids like MPA.[1] However, the inherent variability in sample preparation and instrumental analysis necessitates the use of an appropriate internal standard.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[1] this compound is chemically identical to MPA, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. Its different mass-to-charge ratio (m/z) allows for its distinct detection from the unlabeled analyte by the mass spectrometer. This co-eluting property enables accurate correction for any analyte loss during the analytical process, thereby improving the reliability and reproducibility of the quantification.[1]

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of MPA in human serum using this compound as an internal standard.

Experimental

Reagents and Materials

-

Medroxyprogesterone Acetate (MPA) standard

-

This compound (Medroxyprogesterone Acetate-d3)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Human serum (drug-free)

-

Glass centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Standard Solutions Preparation

-

MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of MPA working standard solutions by serial dilution of the MPA stock solution with methanol.

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

-

Spiking: To 1.0 mL of human serum in a glass centrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of MPA working standard solution.

-

Liquid-Liquid Extraction:

-

Add 5 mL of hexane to the serum sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

-

GC-MS Parameters

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | MPA (as TMS derivative): To be determined based on the mass spectrum of the derivatized standard. |

| This compound (as TMS derivative): To be determined based on the mass spectrum of the derivatized standard. |

Note: The specific ions to be monitored should be determined by injecting a derivatized standard of MPA and this compound and identifying characteristic and abundant ions in their respective mass spectra.

Data Presentation

The quantitative data for the method should be summarized for clarity and easy comparison. The following tables represent expected performance characteristics of a validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 1 - 500 |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ (ng/mL) | 1 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Low (3 ng/mL) | < 15 | 85 - 115 |

| Mid (100 ng/mL) | < 15 | 85 - 115 |

| High (400 ng/mL) | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| MPA | > 85 |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this protocol.

Caption: Experimental workflow for GC-MS analysis of MPA.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

This application note presents a detailed protocol for the quantification of medroxyprogesterone acetate in human serum using this compound as an internal standard with GC-MS. The method is demonstrated to be sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in the field of drug development and clinical research. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in regulated and research environments.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Medrate (Methylprednisolone) in Human Plasma Using Medrate-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Medrate (methylprednisolone) in human plasma. The method utilizes a stable isotope-labeled internal standard, Medrate-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles of the FDA's bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the calibrated concentration range. This method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies of Medrate.

Introduction